N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C12H18FN5 |
|---|---|
Molecular Weight |
251.30 g/mol |
IUPAC Name |
N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1,3-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C12H18FN5/c1-5-18-12(13)10(8(2)16-18)6-14-11-7-17(4)15-9(11)3/h7,14H,5-6H2,1-4H3 |
InChI Key |
BJVKFNKDKHCWBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CNC2=CN(N=C2C)C)F |
Origin of Product |
United States |
Preparation Methods
Preparation of 1,3-Dimethyl-1H-Pyrazol-4-Amine
The amine-functionalized pyrazole ring is synthesized via nitration and reduction. A representative route involves:
-
Nitration of 1,3-dimethylpyrazole : Treatment with concentrated HNO₃ (50%) and oleum (20%) at 90–95°C for 2 hours yields 4-nitro-1,3-dimethylpyrazole.
-
Reduction to amine : Catalytic hydrogenation using hydrazine hydrate and Raney nickel in ethanol produces 1,3-dimethyl-1H-pyrazol-4-amine with a purity >95%.
Table 1: Reaction Conditions for 1,3-Dimethyl-1H-Pyrazol-4-Amine
| Step | Reagents/Catalysts | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Nitration | HNO₃, oleum | – | 90–95°C | 2 h | 70–75% |
| Reduction | Hydrazine hydrate, Ra-Ni | Ethanol | Reflux | 4 h | 85–90% |
Synthesis of 1-Ethyl-5-Fluoro-3-Methyl-1H-Pyrazole-4-Carbaldehyde
The fluorinated pyrazole aldehyde is prepared through sequential alkylation and fluorination:
-
Alkylation : Ethylation of 5-fluoro-3-methylpyrazole using ethyl iodide in DMF with K₂CO₃ at 60°C for 6 hours.
-
Formylation : Vilsmeier-Haack reaction with POCl₃ and DMF at 0–5°C, followed by hydrolysis to yield the aldehyde.
Table 2: Key Parameters for Pyrazole Aldehyde Synthesis
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Alkylation | Ethyl iodide, K₂CO₃ | DMF | 60°C | 6 h | 78% |
| Formylation | POCl₃, DMF | DCM | 0–5°C | 2 h | 65% |
Coupling Strategies
Reductive Amination
The primary method involves reacting 1-ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carbaldehyde with 1,3-dimethyl-1H-pyrazol-4-amine under reductive conditions:
-
Imine formation : Mixing aldehyde and amine in THF at 25°C for 12 hours.
-
Reduction : Sodium cyanoborohydride (NaBH₃CN) in methanol at 0°C stabilizes the secondary amine, yielding the target compound.
Table 3: Optimization of Reductive Amination
| Parameter | Optimal Condition | Yield | Purity |
|---|---|---|---|
| Solvent | THF | 68% | 92% |
| Reducing Agent | NaBH₃CN | 68% | 92% |
| Temperature | 0°C | 68% | 92% |
Nucleophilic Substitution
Alternative routes employ activated intermediates:
-
Chloride activation : Treating the aldehyde with SOCl₂ to form 4-(chloromethyl)-1-ethyl-5-fluoro-3-methylpyrazole.
-
Amine coupling : Reaction with 1,3-dimethyl-1H-pyrazol-4-amine in DMSO using Cs₂CO₃ (2 eq) and CuBr (10 mol%) at 35°C for 24 hours.
Table 4: Substitution Reaction Performance
| Catalyst | Base | Solvent | Time | Yield |
|---|---|---|---|---|
| CuBr | Cs₂CO₃ | DMSO | 24 h | 17.9% |
| None | K₂CO₃ | DMF | 48 h | <5% |
Industrial-Scale Production
Continuous Flow Synthesis
To enhance efficiency, flow reactors enable:
-
Precise temperature control : 50°C reaction zones reduce decomposition.
-
Automated purification : In-line crystallization and filtration achieve >99% purity.
Purification Techniques
-
Column chromatography : Silica gel with ethyl acetate/hexane (3:7) removes unreacted aldehyde.
-
Recrystallization : Ethanol/water (4:1) yields crystalline product with mp 104–107°C.
Analytical Characterization
Structural Confirmation
-
¹H NMR (CDCl₃): δ 1.35 (t, 3H, CH₂CH₃), 2.40 (s, 3H, CH₃), 4.20 (s, 2H, CH₂NH).
-
HRMS : [M+H]⁺ at m/z 251.30 (calc. 251.31).
Purity Assessment
Challenges and Optimization
Side Reactions
-
Over-alkylation : Minimized by stoichiometric control (1:1 aldehyde-to-amine ratio).
-
Oxidation : Exclusion of O₂ using N₂ atmosphere prevents pyrazole N-oxide formation.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound belongs to a family of pyrazole-based amines with variations in substituent placement, heterocyclic cores, and linker groups. Below is a comparative analysis with structurally related compounds:
Functional and Pharmacological Insights
- Fluorine Substitution : The presence of fluorine in the target compound and analogues (e.g., ) is associated with enhanced metabolic stability and electronegativity, which may improve interactions with hydrophobic enzyme pockets.
- Safety Profiles : Handling precautions for the hydrochloride derivative () highlight flammability and toxicity risks, suggesting shared hazards among halogenated pyrazole amines.
Biological Activity
N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine is a synthetic compound belonging to the pyrazole class, characterized by its unique structure that includes multiple nitrogen-containing rings and various substituents. The biological activity of this compound has garnered significant attention due to its potential applications in medicinal chemistry, particularly in oncology and inflammation.
The molecular formula of this compound is , with a molecular weight of approximately 287.77 g/mol. The presence of a fluorine atom and ethyl and methyl groups contributes to its distinctive chemical behavior and biological properties.
The biological activity of this compound primarily involves interactions with specific enzymes or receptors, modulating their activity and leading to various therapeutic effects. Research indicates that these interactions can influence pathways involved in cancer cell proliferation and inflammation.
Biological Activities
Recent studies have highlighted several key biological activities associated with this compound:
-
Anticancer Activity :
- The compound has shown promising results against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).
- In vitro studies reported IC50 values indicating significant cytotoxic effects, with some derivatives exhibiting IC50 values as low as 0.01 µM against MCF7 cells .
- Anti-inflammatory Effects :
Study 1: Antitumor Activity
A study evaluated the anticancer potential of several pyrazole derivatives, including N-[ (1 - ethyl - 5 - fluoro - 3 - methyl - 1 H - pyrazol - 4 - yl) methyl] - 1 , 3 - dimethyl - 1 H - pyrazol - 5-amines against different cancer cell lines. The results indicated that the compound exhibited significant growth inhibition with an IC50 of 3.79 µM for MCF7 cells and 12.50 µM for A549 cells .
Study 2: Mechanistic Insights
Research into the mechanism of action revealed that N-[ (1 - ethyl - 5 - fluoro - 3 - methyl - 1 H - pyrazol - 4 - yl) methyl] - 1 , 3 - dimethyl - 1 H - pyrazol - 5-amines interacts with Aurora-A kinase, a critical regulator of cell cycle progression. The inhibition of this kinase was linked to reduced cell proliferation in various cancer models .
Comparative Analysis
| Compound Name | Molecular Formula | Biological Activity | IC50 (µM) |
|---|---|---|---|
| N-[ (1 - ethyl - 5 - fluoro - 3 - methyl - 1 H - pyrazol - 4 - yl) methyl] - 1 , 3 - dimethyl - 1 H - pyrazol | C12H19FN5 | Anticancer | 3.79 (MCF7) |
| N-[ (5-fluoro - 1 , 3 - dimethyl - 1 H - pyrazol) methyl] | C10H12FN5 | Anticancer | Not specified |
| N-[ (5-fluoro - 3 , 5-dimethylpyrazole) methyl] | C11H14FN5 | Cytotoxicity | Not specified |
Q & A
Q. What are the established synthetic routes for N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, starting with functionalization of the pyrazole core. For example, alkylation and amination steps are critical. A related compound, N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-3-amine, was synthesized via condensation reactions using cesium carbonate as a base and copper(I) bromide as a catalyst, achieving a 17.9% yield after purification by chromatography . Reaction temperature (e.g., 35°C) and solvent choice (e.g., dimethyl sulfoxide) significantly impact purity and yield. Optimizing stoichiometry and avoiding side reactions (e.g., over-alkylation) are key challenges .
Q. How is structural characterization performed for this compound, and what analytical techniques are essential?
Structural confirmation relies on nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. For instance, H NMR in CDCl can resolve methyl and ethyl group signals (δ 1.2–1.5 ppm for ethyl, δ 2.3–2.5 ppm for methyl), while C NMR identifies fluorine-induced deshielding effects. High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 251.30 for a related analog) . Purity is assessed via melting point consistency (e.g., 104–107°C in one study) .
Q. What preliminary biological activities have been reported for pyrazole derivatives with similar substituents?
Fluorinated pyrazoles often exhibit enhanced binding to biological targets due to fluorine’s electronegativity. For example, analogs with 5-fluoro substituents show activity in enzyme inhibition assays, potentially targeting kinases or GPCRs. Bioactivity screening typically involves in vitro assays (e.g., IC measurements) and molecular docking to predict binding modes .
Advanced Research Questions
Q. How can computational methods (e.g., DFT or QM/MM) guide the optimization of reaction pathways for this compound?
Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates, reducing trial-and-error in synthesis. For example, reaction path searches using software like Gaussian or ORCA can identify energetically favorable pathways for amination or fluorination steps. Computational screening of catalysts (e.g., Cu vs. Pd) and solvents improves yield and selectivity .
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for fluorinated pyrazoles?
Discrepancies may arise from metabolic instability or poor pharmacokinetics. Strategies include:
Q. How do substituent variations (e.g., ethyl vs. propyl groups) impact the compound’s physicochemical properties and target selectivity?
Substituents alter logP (lipophilicity) and hydrogen-bonding capacity. For instance:
- Ethyl Groups : Increase steric bulk, potentially reducing off-target binding.
- Fluorine at C5 : Enhances metabolic stability and target affinity. Comparative studies using structure-activity relationship (SAR) models quantify these effects .
Q. What advanced purification techniques are required to isolate this compound from complex reaction mixtures?
High-performance liquid chromatography (HPLC) with C18 columns resolves closely related impurities. For example, gradient elution (0–100% ethyl acetate/hexane) achieved >95% purity in a related synthesis . Recrystallization in ethanol/water mixtures is also effective for crystalline derivatives .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
